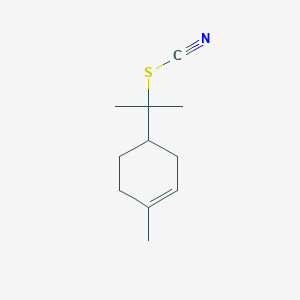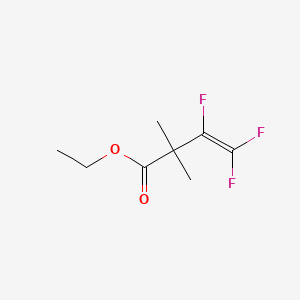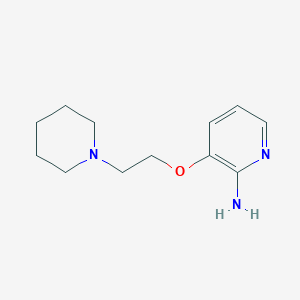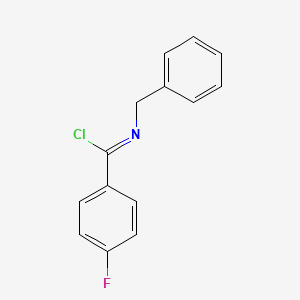![molecular formula C11H20O2S2 B14266079 3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol CAS No. 141523-78-6](/img/structure/B14266079.png)
3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol is an organic compound with the molecular formula C11H20O2S2. This compound features a unique spiro structure, which includes both oxygen and sulfur atoms within its ring system. The presence of these heteroatoms can impart interesting chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the spiro ring system: This can be achieved through a cyclization reaction involving a suitable precursor containing both oxygen and sulfur atoms.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via a nucleophilic substitution reaction, where a leaving group is replaced by a hydroxyl group.
Functionalization of the spiro ring: Additional functional groups, such as the methyl and propyl groups, can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include:
Use of catalysts: Catalysts can be employed to enhance the reaction rate and selectivity.
Controlled temperature and pressure: Maintaining specific temperature and pressure conditions can improve the efficiency of the reactions.
Purification techniques: Techniques such as distillation, crystallization, and chromatography can be used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing agents: Reagents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted spiro compounds.
Applications De Recherche Scientifique
3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol involves its interaction with specific molecular targets. The presence of the hydroxyl group allows it to form hydrogen bonds with other molecules, while the spiro structure can interact with various enzymes and receptors. The sulfur atoms in the ring system can also participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decane: Similar spiro structure but with a phenyl group instead of a propyl group.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Contains nitrogen atoms in the spiro ring system.
Uniqueness
3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol is unique due to its specific combination of oxygen and sulfur atoms within the spiro ring system, as well as the presence of the hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
| 141523-78-6 | |
Formule moléculaire |
C11H20O2S2 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
3-methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol |
InChI |
InChI=1S/C11H20O2S2/c1-3-5-10(12)11(8-9(2)13-10)14-6-4-7-15-11/h9,12H,3-8H2,1-2H3 |
Clé InChI |
KGJKGRYAMTTXTG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C2(CC(O1)C)SCCCS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)


![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)


